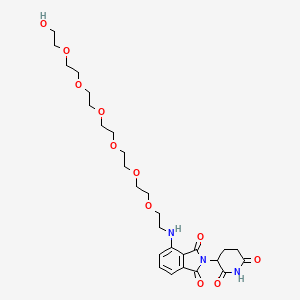
Thalidomide-NH-PEG7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-NH-PEG7 is a synthesized conjugate of an E3 ligase ligand and a linker designed for use in antibody-drug conjugates (ADCs). This compound can be coupled to a protein ligand via a linker to create PROTAC iRucaparib-AP6, an extremely selective degrader of PARP1 .
Méthodes De Préparation
Thalidomide-NH-PEG7 is synthesized as an E3 ligase ligand-linker conjugate. The synthetic route involves connecting Thalidomide to a polyethylene glycol (PEG) linker, which is then attached to a protein ligand. The reaction conditions typically involve room temperature and specific reagents to ensure the stability and efficacy of the compound .
Analyse Des Réactions Chimiques
Thalidomide-NH-PEG7 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties and interactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Applications De Recherche Scientifique
Thalidomide-NH-PEG7 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of ADCs and PROTACs, which are crucial for targeted drug delivery and protein degradation.
Biology: The compound is used to study protein interactions and degradation pathways, providing insights into cellular processes.
Medicine: this compound is used in cancer research, particularly in developing treatments that target specific proteins involved in cancer progression.
Industry: The compound is used in the development of new therapeutic agents and drug delivery systems .
Mécanisme D'action
Thalidomide-NH-PEG7 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific proteins, such as PARP1. The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein degradation and turnover .
Comparaison Avec Des Composés Similaires
Thalidomide-NH-PEG7 is unique due to its specific structure and function as an E3 ligase ligand-linker conjugate. Similar compounds include:
Lenalidomide: Another thalidomide analogue with immunomodulatory and anti-cancer properties.
Pomalidomide: A thalidomide analogue used in the treatment of multiple myeloma.
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties
This compound stands out due to its specific application in ADCs and PROTACs, making it a valuable tool in targeted drug delivery and protein degradation research.
Propriétés
Formule moléculaire |
C27H39N3O11 |
|---|---|
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C27H39N3O11/c31-7-9-37-11-13-39-15-17-41-19-18-40-16-14-38-12-10-36-8-6-28-21-3-1-2-20-24(21)27(35)30(26(20)34)22-4-5-23(32)29-25(22)33/h1-3,22,28,31H,4-19H2,(H,29,32,33) |
Clé InChI |
FDUDLKYDKJZCFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
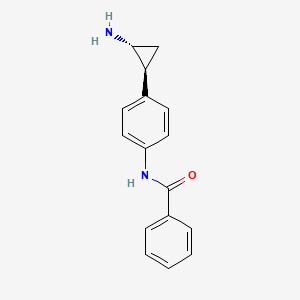
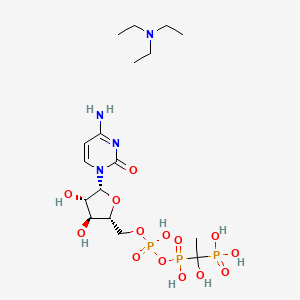



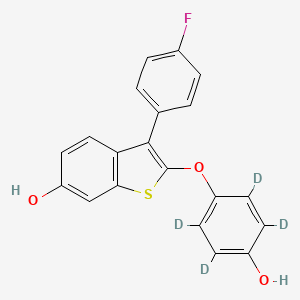
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
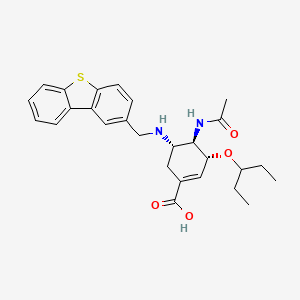
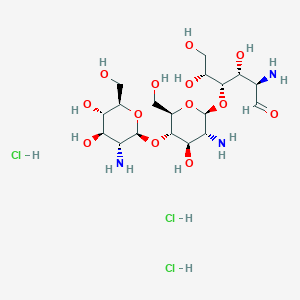

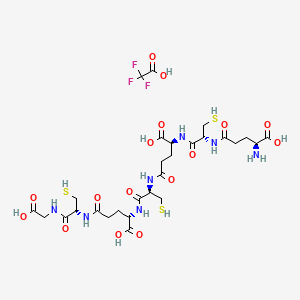
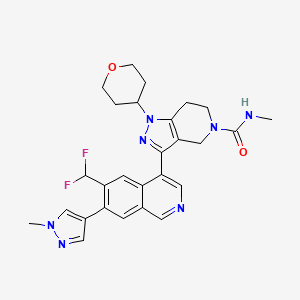
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
